N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronic properties of the furan, phenyl, and oxalamide groups. The furan rings could potentially engage in pi-stacking interactions with the phenyl ring, and the oxalamide group could form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan rings and the electron-withdrawing oxalamide and difluorophenyl groups. This could potentially make the compound susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The presence of the furan and phenyl rings could potentially make the compound relatively non-polar and lipophilic, while the oxalamide group could allow for hydrogen bonding .Scientific Research Applications
Synthesis and Catalytic Applications
- A novel synthetic approach leveraging acid-catalyzed rearrangement of oxiranes has been developed for the synthesis of di- and mono-oxalamides, highlighting a method that could potentially apply to the synthesis of N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide (Mamedov et al., 2016).
- Copper/Oxalic Diamide-Catalyzed coupling of terminal alkynes with aryl halides has been shown effective, indicating potential for this compound in facilitating such reactions (Chen et al., 2023).
- The compound has been implicated in enhancing the catalytic activity in copper-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines, showcasing its utility in pharmaceutical synthesis (Bhunia et al., 2017).
Future Directions
Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and testing its biological activity. This could potentially involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and biological assays .
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O4/c18-10-3-5-13(12(19)8-10)21-17(23)16(22)20-9-11-4-6-15(25-11)14-2-1-7-24-14/h1-8H,9H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJWUHZLBBALOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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